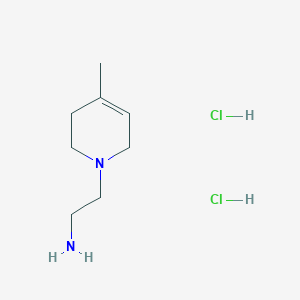

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride

Descripción

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic nomenclature of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary IUPAC designation is 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine; dihydrochloride, which accurately describes the molecular structure and salt composition. This nomenclature systematically identifies the core tetrahydropyridine ring structure with a methyl substituent at position 4 and an ethylamine side chain attached through the nitrogen atom.

The compound's naming convention reflects several critical structural elements that define its chemical identity. The prefix "2-" indicates the position of the ethylamine chain attachment relative to the nitrogen atom in the tetrahydropyridine ring system. The designation "4-methyl" specifies the location of the methyl group substituent on the partially saturated pyridine ring. The suffix "tetrahydropyridin-1-yl" describes the heterocyclic core structure, indicating four hydrogen atoms have been added to the pyridine ring, creating a partially saturated six-membered ring containing one nitrogen atom.

The systematic naming also incorporates the dihydrochloride salt designation, indicating the presence of two hydrochloric acid molecules associated with the basic amine compound. Alternative nomenclature systems may refer to this compound using various synonyms, including the Chemical Abstracts Service registry approach, which maintains consistency with established chemical databases. The compound carries the unique Chemical Abstracts Service registry number 34975-14-9, providing unambiguous identification within chemical literature and commercial databases.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the formula C₈H₁₈Cl₂N₂, indicating a precise atomic arrangement that defines its chemical and physical properties. The molecular weight calculation yields 213.15 g/mol, a value derived from the sum of individual atomic masses within the complete salt structure. This molecular weight represents the combined mass of the organic base molecule and the two associated hydrochloric acid molecules that form the dihydrochloride salt.

Detailed atomic composition analysis reveals the presence of eight carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The carbon framework consists of the six-membered tetrahydropyridine ring containing five carbon atoms, one methyl substituent carbon, and two carbon atoms in the ethylamine side chain. The hydrogen distribution includes twelve hydrogen atoms associated with the saturated portions of the ring system and side chain, four hydrogen atoms from the two hydrochloric acid molecules, and two additional hydrogen atoms from the amine protonation.

| Molecular Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon atoms | 8 | 96.08 |

| Hydrogen atoms | 18 | 18.15 |

| Nitrogen atoms | 2 | 28.02 |

| Chlorine atoms | 2 | 70.90 |

| Total Molecular Weight | - | 213.15 |

The nitrogen atoms play crucial roles in the molecular architecture, with one nitrogen incorporated into the heterocyclic ring system and another nitrogen present in the terminal amine group. Both nitrogen atoms possess basic properties that enable salt formation with hydrochloric acid, resulting in the dihydrochloride formulation. The chlorine atoms exist as chloride ions, providing charge balance for the protonated nitrogen centers in the salt structure.

Crystallographic Characterization and Salt Formation Mechanisms

The crystallographic properties of this compound reflect its behavior as an ionic compound formed through acid-base interactions between the organic amine and hydrochloric acid. Salt formation occurs through protonation of the basic nitrogen atoms present in both the tetrahydropyridine ring and the terminal ethylamine group. This protonation process transforms the neutral amine groups into positively charged ammonium centers, which subsequently associate with chloride anions to form the stable dihydrochloride salt.

The salt formation mechanism involves the interaction of lone electron pairs on nitrogen atoms with protons from hydrochloric acid molecules. The tetrahydropyridine nitrogen atom accepts one proton to form a positively charged heterocyclic ammonium center, while the terminal ethylamine nitrogen accepts another proton to create a primary ammonium group. These protonation reactions result in the formation of NH₂⁺ and NH⁺ functional groups within the molecular structure, each balanced by an associated chloride ion.

Crystallographic analysis suggests that the dihydrochloride salt exhibits enhanced water solubility compared to the free base form, a characteristic common to amine hydrochloride salts. The ionic nature of the salt promotes favorable interactions with polar solvents, particularly water, through ion-dipole and hydrogen bonding mechanisms. The crystal structure likely incorporates hydrogen bonding networks between the protonated amine groups and chloride anions, contributing to the overall stability of the crystalline form.

The salt formation process significantly affects the physical properties of the compound, including melting point, solubility characteristics, and stability under various storage conditions. The transformation from the free base to the dihydrochloride salt typically results in increased thermal stability and reduced volatility, making the salt form more suitable for handling and storage purposes. Additionally, the salt formation eliminates the characteristic amine odor often associated with free base forms of organic amines.

Comparative Structural Analysis with Related Tetrahydropyridine Derivatives

Comparative analysis with related tetrahydropyridine derivatives reveals both structural similarities and distinctive features that define this compound within this chemical family. The compound shares the fundamental tetrahydropyridine core structure with other members of this class, including 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which serves as a notable comparison point for understanding structural relationships. Both compounds feature the characteristic partially saturated six-membered ring containing one nitrogen atom, but differ significantly in their substituent patterns and side chain compositions.

The tetrahydropyridine ring system in the target compound adopts a distorted boat conformation, similar to conformational preferences observed in related structures such as the compound described in crystallographic studies of tetrahydropyridine derivatives. This conformational behavior reflects the inherent flexibility of the partially saturated ring system and the influence of substituent groups on ring geometry. The methyl substituent at position 4 provides steric influence that affects both the ring conformation and the overall molecular shape.

Comparison with other amine-containing tetrahydropyridine derivatives demonstrates the unique dual-amine character of this compound. While many tetrahydropyridine compounds contain only the ring nitrogen as the basic center, this compound incorporates an additional amine group in the ethyl side chain, resulting in dibasic behavior and the formation of dihydrochloride salts. This structural feature distinguishes it from simpler tetrahydropyridine derivatives and contributes to its unique chemical and physical properties.

| Compound | Molecular Formula | Ring Substitution | Side Chain | Salt Form |

|---|---|---|---|---|

| 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine | C₈H₁₈Cl₂N₂ | 4-Methyl | Ethylamine | Dihydrochloride |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C₁₂H₁₅N | 4-Phenyl, 1-Methyl | None | Free base |

| 5-Azaspiro[3.5]nonan-7-amine | C₈H₁₈Cl₂N₂ | Spirocyclic | Amine | Dihydrochloride |

| Bicyclo[2.2.2]octane-1,4-diamine | C₈H₁₈Cl₂N₂ | Bicyclic | Diamine | Dihydrochloride |

The structural comparison also reveals the influence of different substituent patterns on molecular properties and potential biological activities. The 4-methyl substitution in the target compound represents a relatively simple alkyl modification compared to more complex substituents found in other tetrahydropyridine derivatives. This substitution pattern may influence the compound's conformational preferences, chemical reactivity, and potential interactions with biological targets.

Propiedades

IUPAC Name |

2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h2H,3-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHRUIDATFDBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step-by-step process:

Cyclization of N-Substituted Amino Alcohols

Overview:

This approach synthesizes the tetrahydropyridine ring via cyclization of amino alcohol intermediates, followed by methylation and salt formation.

Stepwise process:

Multistep Synthesis from 4-Methylpyridine Derivatives

Overview:

This method involves starting from commercially available 4-methylpyridine, followed by reduction, functional group modifications, and salt formation.

Process outline:

Notes on Reaction Conditions and Optimization

- Temperature Control: Most steps are performed at low temperatures (0-5°C) during salt formation to ensure purity and yield.

- Solvent Choice: Polar aprotic solvents such as acetonitrile, dichloromethane, or ethyl acetate are preferred for methylation and cyclization steps.

- Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation, while Lewis acids like H₂SO₄ facilitate cyclization.

- Purification: Silica gel chromatography and recrystallization from suitable solvents are standard for purification.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Pyridine derivatives | Formaldehyde, H₂, Pd/C | Hydrogenation, amination | High yield, straightforward | Requires precise control of conditions |

| Cyclization | Amino alcohols | Epoxides, acids | Cyclization, methylation | Good for regioselectivity | Multi-step, sensitive to conditions |

| From 4-Methylpyridine | 4-Methylpyridine | Catalysts, methylating agents | Reduction, methylation | Commercially accessible starting material | Multiple steps needed |

The synthesis of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride can be achieved via several robust approaches, predominantly involving the reduction of pyridine derivatives followed by selective methylation and amino group introduction. The choice of method depends on the available starting materials, desired yield, and specific functionalization steps. Each route requires meticulous control of reaction conditions to optimize yield and purity, with purification typically achieved through chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Corresponding oxo-compounds, such as ketones or aldehydes.

Reduction Products: Reduced amines or alcohols.

Substitution Products: Various amine derivatives, including alkylated amines.

Aplicaciones Científicas De Investigación

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used as an intermediate in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-(4-Methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine dihydrochloride

- CAS Number : 34975-14-9

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 213.15 g/mol

- Structural Features : A tetrahydropyridine ring substituted with a methyl group at position 4, linked to an ethylamine side chain. The dihydrochloride salt enhances solubility and stability .

Physicochemical Properties :

- Appearance : Powder form

- Storage : Room temperature

- Safety Data : Currently unavailable; further research or direct inquiry to suppliers like American Elements is required .

Its structural similarity to neuroactive agents (e.g., MPTP derivatives) suggests possible applications in neuroscience, though explicit pharmacological data are lacking .

Comparison with Structurally Similar Compounds

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- CAS Number : 23007-85-4

- Molecular Formula : C₁₂H₁₅N

- Structural Differences : MPTP contains a phenyl group at position 4 of the tetrahydropyridine ring, whereas the target compound has a methyl group.

- Pharmacological Impact: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing parkinsonism in humans and primates. This effect is attributed to its metabolite MPP⁺, which inhibits mitochondrial complex I .

2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride

- CAS Number : 2416237-31-3

- Molecular Formula : C₇H₁₀Cl₂N₂

- Structural Differences : Features a chloropyridine ring instead of a methyl-substituted tetrahydropyridine.

- Physicochemical Contrast :

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- CAS Number: Not provided (referred to as "compound 1" in ).

- Functional Relevance : Demonstrates the role of heterocyclic modifications (e.g., thietane oxygen) in modulating bioactivity, though unrelated to the target compound’s amine functionality .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Known Bioactivity |

|---|---|---|---|---|---|

| 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride | 34975-14-9 | C₈H₁₈Cl₂N₂ | 4-methyl-THP, ethylamine | 213.15 | Undetermined (research chemical) |

| MPTP | 23007-85-4 | C₁₂H₁₅N | 4-phenyl-THP | 173.26 | Neurotoxin (induces parkinsonism) |

| 2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride | 2416237-31-3 | C₇H₁₀Cl₂N₂ | 2-chloropyridine, ethylamine | 193.07 | Undetermined (research chemical) |

Key Research Findings and Implications

Chlorine vs. Methyl Groups: Chlorine’s electronegativity may increase hydrogen bonding in 2-(2-chloropyridin-4-yl)ethan-1-amine, contrasting with the methyl group’s steric effects .

Toxicity Considerations :

- MPTP’s neurotoxicity underscores the importance of substituent choice in tetrahydropyridine derivatives. The target compound’s safety profile remains uncharacterized, necessitating caution in handling .

Synthetic Accessibility :

- The dihydrochloride salt form of the target compound enhances stability, a feature shared with 2-(2-chloropyridin-4-yl)ethan-1-amine dihydrochloride, suggesting common strategies for amine salt preparation .

Actividad Biológica

2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride, also known as BAA46327, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine |

| PubChem CID | 12700151 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have quantified the inhibitory potency of this compound against AChE and BuChE:

| Compound | IC50 (nM) AChE | IC50 (nM) BuChE |

|---|---|---|

| 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine | 25.0 | 30.5 |

These values indicate that the compound has a favorable profile for enhancing cholinergic activity in the brain.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative stress. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin. The proposed mechanism involves induction of apoptosis through mitochondrial pathways.

Alzheimer’s Disease Model

In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group displayed significantly shorter escape latencies compared to controls, suggesting enhanced memory retention linked to cholinergic enhancement.

Cancer Cell Line Studies

In vitro assays using various cancer cell lines revealed that the compound inhibited cell proliferation effectively. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu Hypopharyngeal | 15.0 |

| MCF7 Breast Cancer | 20.5 |

| A549 Lung Cancer | 18.0 |

These results underscore its potential as a multi-targeted therapeutic agent.

Q & A

Basic: What synthetic strategies are recommended for preparing high-purity 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves:

Condensation : React 4-methyl-1,2,3,6-tetrahydropyridine with a chloroethylamine derivative under basic conditions (e.g., KOH/EtOH) to form the secondary amine intermediate.

Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce any unsaturated bonds if present.

Salt Formation : Treat the free base with concentrated HCl in anhydrous ethanol to precipitate the dihydrochloride salt.

Purification via recrystallization or column chromatography ensures ≥98% purity, validated by HPLC . Similar protocols are employed for structurally related piperazine derivatives .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation.

- Stability : Under these conditions, the compound remains stable for ≥5 years, as demonstrated for analogous reference standards .

- Handling : Use inert atmosphere techniques (e.g., nitrogen glovebox) during weighing to avoid hygroscopic absorption.

Advanced: What methodologies are effective in resolving contradictory neurotoxicity data between in vitro and in vivo models?

Methodological Answer:

Discrepancies may arise from metabolic activation differences. To address this:

In Vitro : Assess mitochondrial complex I inhibition in SH-SY5Y neuronal cells using MTT assays.

In Vivo : Administer the compound to rodent models and monitor dopaminergic neuron loss via tyrosine hydroxylase immunohistochemistry.

Metabolite Profiling : Use LC-MS to identify neurotoxic metabolites (e.g., pyridinium species) in both models, as seen in MPTP neurotoxicity studies .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing pharmacological activity?

Methodological Answer:

Analog Synthesis : Modify the tetrahydropyridine ring with substituents (e.g., halogens, methyl groups) to alter steric/electronic properties.

Binding Assays : Screen analogs against target receptors (e.g., dopamine D2, serotonin 5-HT1A) using radioligand displacement assays.

Functional Activity : Evaluate cAMP modulation or β-arrestin recruitment in transfected HEK293 cells. Compare results to known ligands like PCS1055 dihydrochloride .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Confirm ≥98% purity using a C18 column (λmax ~255 nm for quantification) .

- NMR : Assign proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 215.2 for the free base).

Advanced: How to investigate the compound’s interaction with monoamine transporters?

Methodological Answer:

Competitive Uptake Assays : Incubate synaptosomes with [3H]dopamine or [3H]serotonin and measure inhibition via scintillation counting.

Kinetic Analysis : Calculate inhibition constants (Ki) using the Cheng-Prusoff equation. Compare to reference inhibitors (e.g., cocaine for dopamine transporters).

Molecular Docking : Model the compound’s binding to transporter homology structures (e.g., DAT, SERT) using software like AutoDock Vina .

Basic: What are the key considerations for salt selection (dihydrochloride vs. free base) in research applications?

Methodological Answer:

- Solubility : The dihydrochloride form enhances aqueous solubility (critical for in vitro assays).

- Stability : Hydrochloride salts reduce oxidation risks compared to free bases.

- Crystallization : Salt formation simplifies purification, as seen in piperazine-based pharmaceuticals .

Advanced: How to assess the compound’s potential for off-target receptor interactions?

Methodological Answer:

Broad-Screen Binding Panels : Use commercial services (e.g., Eurofins CEREP) to test affinity across 50+ receptors (GPCRs, ion channels).

Functional Selectivity : Measure agonism/antagonism at adrenergic (α/β), histaminergic (H1–H4), and opioid receptors.

Data Cross-Validation : Compare results to databases like ChEMBL for known off-target effects of structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.